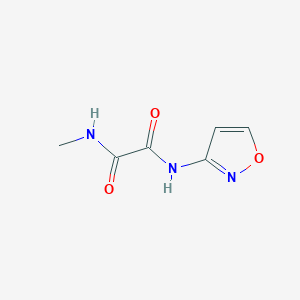

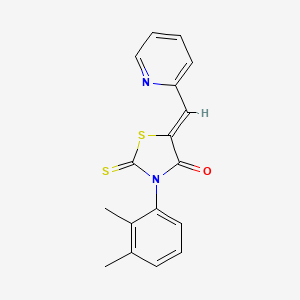

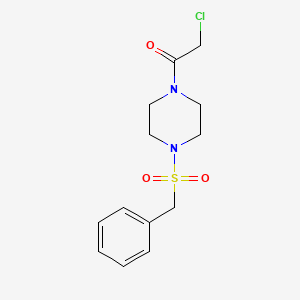

N1-(isoxazol-3-yl)-N2-methyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

科学的研究の応用

Organic Synthesis and Chemical Biology

Isoxazolidines, such as those derived from N1-(isoxazol-3-yl)-N2-methyloxalamide, play a crucial role in organic synthesis, drug discovery, and chemical biology. A study highlighted a novel stereoselective synthesis of methyleneoxy-substituted isoxazolidines via copper-catalyzed aminooxygenation/cyclization, demonstrating their potential in creating bioactive molecules with high yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).

Medicinal Chemistry and Drug Discovery

The structural investigation of the isoxazole scaffold, including compounds related to N1-(isoxazol-3-yl)-N2-methyloxalamide, led to the discovery of potent inhibitors of the chaperone heat shock protein 90 (Hsp90). This study found that 3,4-isoxazolediamides exhibit significant Hsp90 inhibitory properties, highlighting their potential in cancer therapy (Baruchello et al., 2011).

Enzyme Inhibition

A novel family of diarylisoxazoles, which includes molecules structurally similar to N1-(isoxazol-3-yl)-N2-methyloxalamide, was synthesized and shown to be highly selective inhibitors of cyclooxygenase-1 (COX-1). These compounds were identified as potential therapeutic agents for diseases where COX-1 inhibition is beneficial, demonstrating the versatility of the isoxazole ring in developing selective enzyme inhibitors (Vitale et al., 2013).

Antiviral Activity

Research into compounds related to N1-(isoxazol-3-yl)-N2-methyloxalamide has also extended into antiviral applications. A study on a novel orally bioavailable inhibitor of human rhinovirus 3C protease, featuring an isoxazole core, demonstrated potent in vitro antiviral activity against a broad range of human rhinovirus serotypes and related picornaviruses, indicating the potential for treating respiratory viral infections (Patick et al., 2005).

将来の方向性

特性

IUPAC Name |

N-methyl-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-7-5(10)6(11)8-4-2-3-12-9-4/h2-3H,1H3,(H,7,10)(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBMZMHEQKTJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=NOC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(isoxazol-3-yl)-N2-methyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)

![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)

![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2576413.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)